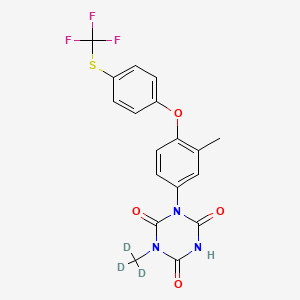

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide

Vue d'ensemble

Description

“N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide” is a compound with the empirical formula C14H11Cl2NO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A related compound, “N-(substituted Phenyl)-2-chloroacetamides”, was synthesized for antimicrobial potential relying on quantitative structure-activity relationship (QSAR) analysis .

Molecular Structure Analysis

The crystal structure of a similar compound, “N-(5-Chloro-2-hydroxy-phenyl)-acetamide”, has been analyzed using X-ray diffraction .

Chemical Reactions Analysis

A study on the synthesis of phenoxy acetic acid involved the reaction of substituted phenols with chloro acetic acid .

Physical And Chemical Properties Analysis

A prodrug synthesized with the series of alkyl and aryl N-(5-chloro-2-hydroxyphenyl) carbamates was mentioned in a study .

Applications De Recherche Scientifique

Antimicrobial Activity

- Spectral Characterization and Antimicrobial Activity : Schiff bases derived from N-(5-chloro-2-hydroxyphenyl) have shown significant antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans (Çinarli et al., 2012).

- Evaluation of Antimicrobial Activities of Substituted Compounds : Some derivatives, particularly those with nitro substitutions, exhibited excellent antimicrobial activities against several bacterial strains (Balaji et al., 2016).

Anticancer Properties

- Synthesis and Evaluation of Derivatives for Cancer Cell Inhibition : Certain derivatives of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide displayed significant cytotoxicity against cancer cells, such as HL-60 leukemia cells (Tang et al., 2017).

- N-Hydroxy-N'-Phenyloctanediamide's Effect on Prostate Cancer Cells : A specific derivative exhibited potent inhibition of prostate cancer cell proliferation (Stowell et al., 1995).

Biosensor Applications

- Development of a Sensitive Biosensor : A biosensor modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a related compound, was successfully used for the electrocatalytic determination of glutathione and piroxicam, demonstrating the utility of these compounds in biosensing technologies (Karimi-Maleh et al., 2014).

Chemical Synthesis and Structure

- Synthesis and Structural Studies : The synthesis of various derivatives has been explored, with focus on their structural characterization and the relationship between their chemical structure and physical properties, such as melting points (Lazareva et al., 2017).

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl) Derivatives for Antioxidant Activity : Derivatives have been synthesized and identified as potent antioxidants, with some showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Mécanisme D'action

CAY10654, also known as N1-(5-chloro-2-hydroxyphenyl)-N3-octylmalonamide or N’-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, is a synthetic analog of natural AHLs (N-acylated-L-homoserine lactones) that has been studied for its immunosuppressive properties .

Target of Action

The primary target of CAY10654 is the host immune system, specifically the peripheral blood leukocytes . The compound acts on these cells to suppress their proliferation, thereby modulating the immune response .

Mode of Action

CAY10654 interacts with its targets by inhibiting the proliferation of mouse peripheral blood leukocytes .

Biochemical Pathways

The compound’s action affects the quorum sensing pathway of Pseudomonas aeruginosa, a gram-negative pathogen . By suppressing host immunity without inducing LasR, CAY10654 disrupts the pathogen’s ability to modulate transcriptional activators and regulate the expression of virulence factors .

Pharmacokinetics

The compound is known to be soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (5 mg/ml), which may influence its bioavailability .

Result of Action

The result of CAY10654’s action is the suppression of host immunity, specifically the inhibition of the proliferation of mouse peripheral blood leukocytes . This effect occurs without concurrent cytotoxicity .

Action Environment

The compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFNKWOWBWJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

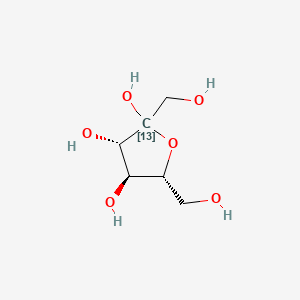

![D-[4-13C]Erythrose](/img/structure/B583604.png)

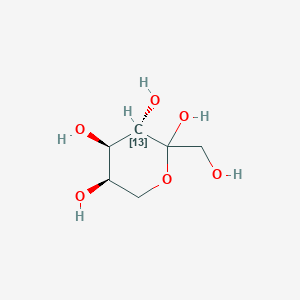

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)